molecular formula C19H20BrN3O2 B2819093 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide CAS No. 353760-76-6

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide

Cat. No.: B2819093
CAS No.: 353760-76-6
M. Wt: 402.292
InChI Key: HKXLYXWAJIDVQG-UHFFFAOYSA-N
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Description

N-[4-(4-Acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is a benzamide derivative featuring a 2-bromo-substituted aromatic ring linked to a phenyl group modified with a 4-acetylpiperazine moiety. This structure combines a halogenated aromatic system with a piperazine-based pharmacophore, commonly employed in medicinal chemistry to enhance solubility, metabolic stability, and target interaction . The acetyl group on the piperazine nitrogen likely reduces basicity, improving blood-brain barrier penetration or altering receptor binding kinetics compared to unmodified piperazines .

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLYXWAJIDVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide typically involves the following steps:

    Formation of the Acetylpiperazine Intermediate: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Coupling with 4-Bromoaniline: The acetylpiperazine intermediate is then coupled with 4-bromoaniline through a nucleophilic substitution reaction. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The final step involves the reaction of the coupled intermediate with 2-bromobenzoyl chloride to form this compound. This reaction is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.

    Substitution: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

The compound N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is a member of the benzamide family, which has garnered attention for its potential therapeutic applications across various fields, particularly in medicinal chemistry. This article delves into the scientific research applications of this compound, highlighting its biological activities, synthesis methodologies, and case studies that showcase its efficacy.

Anti-inflammatory Properties

Research indicates that benzamide derivatives, including compounds similar to this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that certain benzamide derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and PGE2 in lipopolysaccharide (LPS)-induced human gingival fibroblasts. This inhibition is crucial for managing conditions like periodontal disease, where inflammation plays a pivotal role .

Anticancer Potential

Benzamide derivatives have also been explored for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Emerging research suggests that compounds with piperazine moieties can exhibit neuroprotective effects. This is particularly relevant for neurodegenerative diseases where oxidative stress and inflammation are implicated. The specific interactions of this compound with neuronal pathways warrant further exploration in preclinical models .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Starting from 4-acetylpiperazine, the ring structure is synthesized through standard piperazine formation techniques.
  • Bromination : The introduction of the bromine atom at the 2-position of the benzene ring can be achieved through electrophilic aromatic substitution methods.
  • Amidation : The final step involves coupling the piperazine derivative with an appropriate benzoyl chloride to form the amide bond.

These steps require careful optimization to ensure high yields and purity of the final product.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of benzamide derivatives demonstrated that this compound significantly reduced LPS-induced IL-6 production in human gingival fibroblasts by over 75%, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. Notably, these compounds were shown to induce apoptosis via mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Case Study 3: Neuroprotection

Research investigating neuroprotective agents found that derivatives containing piperazine structures could mitigate oxidative stress in neuronal cells. The specific effects of this compound on neuronal health are currently under investigation, with promising preliminary results indicating reduced cell death under stress conditions .

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular targets, modulating various cellular pathways and exerting its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents on Piperazine Aromatic Modifications Molecular Weight Biological Target/Activity
Target Compound C₁₉H₂₁BrN₃O₂* 4-Acetyl 2-Bromobenzamide ~419.3 g/mol Not explicitly stated (potential kinase/D3)
N-(2-Nitrophenyl)-4-bromo-benzamide (I) C₁₃H₁₀BrN₂O₃ None 2-Nitrophenyl, 4-bromobenzamide 345.1 g/mol Structural analog (crystallography)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₂BrN₂O₄ None 4-Methoxy-2-nitrophenyl, 4-bromobenzamide 377.2 g/mol Comparative crystallographic studies
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide C₂₀H₂₃BrN₃O 2,6-Dimethylphenyl 4-Bromophenyl, acetamide linker 422.75 g/mol Unknown (structural analog)
Rociletinib (CO-1686) C₂₄H₂₅F₃N₆O₃ 4-Acetyl Methoxyphenyl, pyrimidinyl 526.5 g/mol Kinase inhibitor (EGFR)
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C₁₉H₂₁BrClN₃O 3-Chlorophenyl 4-Bromo-2-methylphenyl, acetamide 422.75 g/mol Unknown (structural analog)

Key Structural and Functional Differences

  • Piperazine Modifications :

    • The target compound’s 4-acetylpiperazine distinguishes it from analogs with unmodified (e.g., 4MNB ) or differently substituted piperazines (e.g., 3-chlorophenyl in , 2,6-dimethylphenyl in ). The acetyl group may reduce off-target interactions compared to bulkier aryl substituents .
    • Compounds like Rociletinib (CO-1686) share the 4-acetylpiperazine motif but incorporate it into a pyrimidinyl scaffold for kinase inhibition, highlighting the versatility of this group in diverse therapeutic contexts .
  • Aromatic System Variations: The 2-bromobenzamide core is shared with crystallographically studied analogs (e.g., compound I and 4MNB ), but the addition of a 4-acetylpiperazine-linked phenyl group introduces steric and electronic effects absent in simpler bromobenzamides.

Biological Activity

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17BrN2O
  • Molecular Weight : 325.21 g/mol
  • CAS Number : 353760-76-6

The presence of the bromine atom and the piperazine moiety is significant for its biological activity, influencing both solubility and interaction with biological targets.

  • Kinase Inhibition :
    • The compound has been studied for its inhibitory effects on various kinases, which are crucial in signaling pathways related to cancer progression. In particular, it has shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.
    • A study indicated that derivatives similar to this compound exhibited IC50 values in the nanomolar range for FGFR inhibition, suggesting strong potency against these targets .
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the acetylpiperazine group enhances its ability to penetrate cell membranes and interact with intracellular targets .
    • Additionally, molecular docking studies have provided insights into how this compound binds to target proteins, further elucidating its mechanism of action .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound:

  • Cell Line Studies :
    • The compound was tested on various cancer cell lines, including NIH-3T3 and others derived from solid tumors. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
  • Animal Models :
    • In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups. These findings suggest that it may be effective in systemic administration for cancer therapy .

Comparative Analysis

To provide a clearer understanding of the compound's biological activity, a comparison with other known kinase inhibitors is presented below:

Compound NameTarget KinaseIC50 (nM)Activity Type
This compoundFGFR1/FGFR219.82Inhibitor
ImatinibBCR-ABL30Inhibitor
PazopanibVEGFR60Inhibitor
LenvatinibVEGFR40Inhibitor

This table highlights the competitive potency of this compound relative to established kinase inhibitors.

Case Study 1: FGFR Inhibition

A recent study focused on the synthesis and evaluation of compounds related to this compound. The results showed that these compounds could effectively inhibit FGFR signaling pathways, leading to reduced proliferation in cancer cell lines associated with FGFR overexpression.

Case Study 2: Antitumor Efficacy

In a comparative study involving multiple compounds targeting different kinases, this compound was found to outperform some traditional treatments in terms of tumor regression rates in animal models. This emphasizes its potential as a novel therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide?

  • Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 4-(4-acetylpiperazin-1-yl)aniline intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DMAP catalysis in anhydrous DMF or DCM .
  • Purification : Normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol/water mixtures .
    • Validation : Confirm purity via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to resolve acetylpiperazine protons (~δ 2.1–3.5 ppm) and bromophenyl aromatic signals (~δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₉H₂₁BrN₃O₂: 416.07 g/mol) .
  • UV/Vis and fluorescence : Assess electronic transitions (e.g., λmax ~270–300 nm) for photophysical studies .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or GPCRs (e.g., dopamine D3 receptors) using radioligand binding or fluorescence polarization .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility and stability : Use PBS (pH 7.4) with DMSO cosolvent (<1%) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the bromine atom with chlorine or fluorine to assess halogen effects on target binding .
  • Piperazine substitution : Compare acetylpiperazine with butanoyl or sulfonyl variants to study steric/electronic impacts .
  • Bioisosteric replacements : Substitute the benzamide moiety with thiazole or imidazole rings to enhance metabolic stability .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) and MD simulations to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :

  • Target validation : Confirm binding specificity using CRISPR knockouts or siRNA silencing in cellular models .
  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., SPR vs. fluorescence-based assays) to rule out assay artifacts .
  • Structural elucidation : Perform X-ray crystallography (CCP4 suite) to compare ligand-receptor interactions with analogs .

Q. How can X-ray crystallography determine the 3D structure of this compound and its protein complexes?

  • Methodological Answer :

  • Crystallization : Co-crystallize with target proteins (e.g., kinases) using sitting-drop vapor diffusion (PEG 3350 or ammonium sulfate precipitant) .
  • Data collection : Use synchrotron radiation (λ = 0.97 Å) for high-resolution datasets (1.5–2.0 Å) .
  • Refinement : Apply PHENIX or REFMAC5 for structure solution and validate with MolProbity .

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